tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
CAS No.: 348165-63-9
Cat. No.: VC3255594
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 348165-63-9 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 |
| Standard InChI Key | RDMVVTNPIKHJHP-HTQZYQBOSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N |
| SMILES | CC1CC(CN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC1CC(CN1C(=O)OC(C)(C)C)N |
Introduction
tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It is characterized by its specific stereochemistry, with the (2R,4R) configuration, and is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Stereochemistry Importance:
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The stereochemistry of organic compounds is crucial for their biological activity and interaction with enzymes or receptors. The (2R,4R) configuration of this compound may influence its reactivity and selectivity in chemical reactions.
Synthesis and Applications
tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is synthesized through methods involving asymmetric synthesis or resolution of racemic mixtures to achieve the desired stereochemistry. It serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Applications:
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Pharmaceutical Synthesis: Used in the development of drugs targeting various biological pathways.
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Agrochemicals: Potential applications in the synthesis of pesticides or herbicides.
Safety Considerations:
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Toxicity: Harmful if swallowed; causes skin and eye irritation; may cause respiratory irritation .
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Handling: Requires appropriate protective equipment and ventilation.
Research Findings and Uses
Research on tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate focuses on its utility in organic synthesis and its potential applications in medicinal chemistry. The compound's specific stereochemistry makes it a valuable precursor for synthesizing complex molecules with defined biological activities.
Recent Developments:
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Ongoing research explores its use in asymmetric synthesis and its incorporation into drug candidates.
Future Directions:
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Continued exploration of its applications in drug synthesis and development.
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Investigation into novel methods for improving its synthesis efficiency and stereoselectivity.
References:
- Not directly relevant to the compound .
- PubChem. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate.
- PubChem. Tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate.
- Ambeed. (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate.
- BLD Pharm. (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate.
- Ambeed. (2S,4S)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate.
- VWR. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate.
- Molport. tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate.
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